
Fasudil N-Hydroxy Impurity
Overview
Description
Preparation Methods
The synthesis of Fasudil N-Hydroxy Impurity involves several steps:
Starting Material: The process begins with 5-isoquinoline sulfonyl chloride hydrochloride.
Reaction with Homopiperazine: This compound is reacted with homopiperazine in a dichloromethane solution.
Formation of the Impurity: The reaction mixture is then treated to form the N-Hydroxy derivative.
Industrial production methods for this compound are not extensively documented, but the synthesis typically involves controlled reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Fasudil N-Hydroxy Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halides or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fasudil N-Hydroxy Impurity has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Rho-kinase inhibitors.
Biology: It is used in research related to cellular signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of Fasudil N-Hydroxy Impurity involves the inhibition of Rho-associated protein kinase (ROCK). This enzyme plays a crucial role in mediating vasoconstriction and vascular remodeling. By inhibiting ROCK, the compound helps to reduce vascular smooth muscle contraction and improve blood flow . The molecular targets include the myosin-binding subunit of myosin light chain phosphatase, which is phosphorylated by ROCK .
Comparison with Similar Compounds
Fasudil N-Hydroxy Impurity can be compared with other similar compounds such as:
Hydroxyfasudil: Another metabolite of Fasudil with similar inhibitory effects on ROCK.
Y-27632: A selective ROCK inhibitor with similar applications in vascular and neurological research.
HA-1077: Another name for Fasudil, used interchangeably in some contexts
The uniqueness of this compound lies in its specific chemical structure and the resulting differences in its reactivity and biological effects compared to other similar compounds.
Biological Activity
Fasudil N-Hydroxy Impurity is a derivative of the Rho kinase (ROCK) inhibitor Fasudil, primarily studied for its potential therapeutic applications in various vascular and neurological conditions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
Fasudil is known for its vasodilatory effects, primarily through the inhibition of Rho-associated protein kinases (ROCK1 and ROCK2). The N-hydroxy impurity is a metabolite that retains some biological activity similar to its parent compound, making it significant in pharmacological research.
This compound functions primarily as a selective inhibitor of ROCK. The inhibition of ROCK leads to:
- Vasodilation : Reduction in vascular resistance and improvement in blood flow.
- Cellular Effects : Increased cellular impedance and enhanced barrier properties in endothelial cells, measured by transendothelial electrical resistance (TEER) .
- Biochemical Pathways : Interference with signaling pathways related to smooth muscle contraction and cell migration .
Cellular Effects
Research indicates that this compound may enhance blood-brain barrier integrity and reduce permeability under hypoxic conditions. In vitro studies have demonstrated that treatment with this compound increases TEER values and promotes the expression of tight junction proteins like claudin-5 .
Pharmacological Studies
- Neuroprotective Properties : Studies on hydroxy fasudil (a related compound) show significant neuroprotective effects against ischemic damage. For instance, administration in animal models has resulted in improved cerebral blood flow and reduced neuronal loss following ischemic events .
- Vascular Applications : The compound has been studied for its role in managing conditions like subarachnoid hemorrhage, where controlling vasospasm is critical .
Comparative Analysis with Similar Compounds
Compound | Mechanism | Biological Activity | Clinical Application |
---|---|---|---|
Fasudil | ROCK inhibitor | Vasodilation, neuroprotection | Cerebral vasospasm, pulmonary hypertension |
Hydroxyfasudil | ROCK inhibitor | Neuroprotection, improved blood flow | Stroke management |
Y-27632 | Selective ROCK inhibitor | Similar effects on vascular function | Research applications |
Case Study 1: Neuroprotection in Ischemia
In a study involving gerbils subjected to ischemia, hydroxy fasudil significantly protected against delayed neuronal death at a dosage of 3 mg/kg. This highlights the potential utility of this compound in neuroprotective therapies .
Case Study 2: Vascular Integrity
A study evaluated the effects of Fasudil on the blood-brain barrier under oxygen-glucose deprivation conditions. Results indicated that treatment with this compound enhanced barrier properties significantly compared to untreated controls .
Research Findings
Recent findings suggest that this compound not only shares the vasodilatory properties of Fasudil but also exhibits unique biochemical interactions that may enhance its therapeutic profile. The compound's ability to modulate cellular signaling pathways involved in vascular remodeling positions it as a candidate for further research in treating vascular diseases and neuroprotection.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Fasudil N-Hydroxy Impurity in drug formulations?
Level: Basic
Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with ultraviolet/photodiode array (UV/PDA) detection is the standard for quantification due to its reproducibility and sensitivity. For structural confirmation, advanced techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical. Medicilon’s protocols emphasize using HRMS and dual-ternary mass spectrometry to achieve unambiguous identification, particularly for impurities at trace levels . Pharmacopeial guidelines recommend system suitability tests (e.g., resolution, tailing factor) to validate chromatographic conditions .
Q. How can researchers validate an analytical method for detecting this compound at trace levels?
Level: Advanced
Methodological Answer:
Method validation must adhere to ICH Q2(R2) guidelines, including specificity, accuracy, linearity, precision, and robustness. Specificity is demonstrated by spiking Fasudil with known impurities and verifying baseline separation. Accuracy requires recovery studies at 50%, 100%, and 150% of the target concentration. Linearity is established across a range of 0.05–1.0% relative to the active pharmaceutical ingredient (API). For example, ICH-compliant spiking experiments confirmed assay reliability under stressed conditions (e.g., heat, light) . Stability-indicating methods should also assess impurity degradation kinetics under accelerated storage .
Q. What experimental strategies resolve co-eluting impurities during chromatographic analysis of this compound?
Level: Advanced
Methodological Answer:
Co-elution challenges are addressed by:
- Mobile phase optimization : Adjusting pH (e.g., ammonium acetate buffer at pH 4.5) or gradient elution (acetonitrile/water ratios).
- Orthogonal methods : Switching from reversed-phase to HILIC or ion-pair chromatography.
- Mass spectrometry deconvolution : Using high-resolution MS to differentiate overlapping peaks based on unique fragmentation patterns.
In ramipril impurity studies, modifying the solvent system resolved co-elution of Imp-D and Imp-L, enabling accurate quantification . Software tools like MassHunter or XCMS aid in spectral deconvolution .
Q. What are the critical steps in synthesizing and structurally confirming this compound for research?
Level: Basic
Methodological Answer:
Synthesis involves controlled oxidation of Fasudil under mild conditions (e.g., using H2O2 at neutral pH). Post-synthesis, purification via preparative HPLC ensures >98% purity. Structural confirmation requires:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify hydroxylation at the N-position.
- LC-MS/MS : Comparison of fragmentation patterns with the parent compound.
- Elemental analysis : Validating empirical formula (C14H18ClN3O3S) . Medicilon’s impurity preparation protocols emphasize batch consistency and stability testing under varying temperatures .
Q. How does this compound’s pharmacological activity compare to Fasudil, and what assays assess this?
Level: Advanced
Methodological Answer:
While Fasudil inhibits Rho kinase (ROCK), its N-hydroxy derivative may exhibit altered potency or off-target effects. Key assays include:
- ROCK inhibition assays : Measure IC50 using kinase activity kits (e.g., ADP-Glo™).
- Cell-based models : Assess endothelial cell adhesion (e.g., VCAM-1 expression via qPCR) and oxidative stress (ROS detection using DCFH-DA). Fasudil reduced AGE-induced VCAM-1 by 60% in HUVECs, but the impurity’s effect requires comparative dose-response studies .
- Sholl analysis : Quantify astrocyte stellation (a ROCK-dependent process) to evaluate morphological changes .
Q. What statistical approaches address contradictory data in impurity quantification studies?
Level: Advanced
Methodological Answer:
- Fisher’s exact test : Identifies significant differences in impurity recovery rates between batches.
- Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) regression isolates variables (e.g., column age, temperature) causing variability.
- Error propagation models : Quantify uncertainty in low-level impurities (e.g., Monte Carlo simulations). Replication (n ≥ 6) and outlier tests (Grubbs’ test) enhance reliability .
Q. What are common sources of variability in impurity profiling, and how are they mitigated?
Level: Basic
Methodological Answer:
Key sources include:
- Sample preparation : Inconsistent extraction (e.g., sonication time, solvent polarity). Mitigation: Standardize protocols (e.g., 30-minute sonication in 70% methanol).
- Instrument calibration : Drift in detector response. Mitigation: Daily calibration with reference standards (e.g., USP-grade impurities).
- Matrix effects : Excipient interference. Mitigation: Use matrix-matched calibration curves .
Properties
IUPAC Name |
5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-16-7-2-8-17(10-9-16)21(19,20)14-4-1-3-12-11-15-6-5-13(12)14/h1,3-6,11,18H,2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHSGLNVSCYWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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